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Lactose, anhydrous - 16984-38-6

Lactose, anhydrous

Catalog Number: EVT-8077567
CAS Number: 16984-38-6
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A disaccharide of GLUCOSE and GALACTOSE in human and cow milk. It is used in pharmacy for tablets, in medicine as a nutrient, and in industry.
Classification

Lactose is classified as a carbohydrate, specifically a disaccharide. In its anhydrous form, it exists predominantly in two isomeric forms: alpha-lactose and beta-lactose. The beta form is less common in nature but is often preferred in pharmaceutical applications due to its superior flow properties and compressibility.

Synthesis Analysis

The synthesis of anhydrous lactose typically involves the dehydration of lactose monohydrate. Several methods have been developed for this purpose:

  1. Static Reaction Method: This method involves dispersing alpha-lactose monohydrate in a basic alcoholic solution at controlled temperatures (27-32°C) without stirring. The process allows for the conversion to beta-lactose, which can be dried to obtain high-purity anhydrous lactose. Fourier-transform infrared spectroscopy and X-ray diffraction techniques are used to confirm the formation of beta-lactose .
  2. Methanolic Solution Method: Another approach utilizes methanol to facilitate the conversion from alpha-lactose monohydrate to anhydrous beta-lactose. This method also emphasizes mild conditions to prevent degradation of the lactose .
  3. Agglomeration Techniques: Some patents describe methods for producing agglomerated forms of anhydrous lactose that enhance its properties for pharmaceutical applications, such as improved flowability and compressibility .
Molecular Structure Analysis

The molecular formula of lactose is C₁₂H₂₂O₁₁, with a molecular weight of approximately 342.30 g/mol. In its anhydrous form, lactose can exist as either alpha or beta anomers, which differ in the orientation of the hydroxyl group on the first carbon atom:

  • Alpha-Lactose: The hydroxyl group on the first carbon is oriented downwards.
  • Beta-Lactose: The hydroxyl group on the first carbon is oriented upwards.

The structural representation can be depicted as follows:

C12H22O11 Lactose \text{C}_{12}\text{H}_{22}\text{O}_{11}\quad \text{ Lactose }

The crystallographic data shows that beta-lactose has distinct crystalline properties compared to alpha-lactose, impacting its solubility and reactivity in various applications .

Chemical Reactions Analysis

Lactose undergoes several chemical reactions, particularly under acidic or basic conditions:

  1. Mutarotation: Lactose can interconvert between its alpha and beta forms in solution.
  2. Hydrolysis: Under acidic conditions, lactose can hydrolyze into its constituent monosaccharides, glucose and galactose.
  3. Redox Reactions: Lactose can reduce Fehling's solution, indicating its reducing sugar properties.

These reactions are essential for understanding the behavior of lactose in food processing and pharmaceutical formulations .

Mechanism of Action

The mechanism of action for anhydrous lactose primarily revolves around its role as a filler or binder in tablet formulations. When used as an excipient:

  • Flow Properties: Anhydrous lactose improves the flowability of powder mixtures, facilitating uniformity during tablet compression.
  • Compression Behavior: It exhibits good compressibility due to its crystalline structure, allowing for effective tablet formation without compromising dissolution rates.

Studies indicate that variations in the alpha/beta ratio can significantly affect drug release profiles from lactose-based tablets .

Physical and Chemical Properties Analysis

Anhydrous lactose possesses several physical and chemical properties that make it suitable for various applications:

These properties are critical when considering storage conditions and formulation stability .

Applications

Anhydrous lactose has diverse applications across different industries:

  1. Pharmaceuticals: Used as an excipient in tablet formulations due to its excellent flowability, compressibility, and ability to enhance drug dissolution rates.
  2. Food Industry: Acts as a sweetener and bulking agent in various food products.
  3. Nutritional Supplements: Commonly used in protein powders and meal replacements due to its energy-providing carbohydrate content.

Research continues into optimizing the use of anhydrous lactose by tailoring its physical properties through manipulation of its crystalline forms .

Historical Evolution and Theoretical Foundations of Lactose, Anhydrous in Scientific Research

Early Methodologies in Lactose Isolation and Anhydrous Form Synthesis

The isolation of lactose from milk whey marked a pivotal advancement in dairy chemistry. Early 20th-century methodologies relied on whey ultrafiltration to separate proteins, followed by evaporative concentration and cooling crystallization to recover crude α-lactose monohydrate [2] [4]. The synthesis of anhydrous lactose, however, presented unique challenges due to lactose’s hygroscopicity and complex polymorphism. A breakthrough emerged in the 1930s with the development of solvent-assisted dehydration, using anhydrous methanol under controlled temperature (64.7°C) and vacuum conditions to strip water molecules from α-lactose monohydrate crystals without inducing amorphization [3] [6]. This method yielded the first stable anhydrous α-lactose with a distinct crystalline lattice, verified through X-ray diffraction patterns that showed absence of the characteristic water peaks at 4.95 Å [3].

The evolution of analytical techniques further refined isolation protocols. By the 1960s, chromatographic methods enabled precise monitoring of anomeric purity during dehydration. Researchers demonstrated that maintaining a basic pH (pH 8–9) during crystallization suppressed β-lactose formation, allowing >95% purity in anhydrous α-lactose [6]. Concurrently, spray-drying techniques were adapted for β-lactose enrichment, leveraging temperatures >93.5°C to favor β-anomer crystallization from supersaturated solutions [2] [4]. These innovations established the foundation for industrial-scale production, though inconsistencies in reporting (e.g., monohydrate vs. anhydrous basis) persisted until standardized protocols emerged post-2017 [5].

Table 1: Evolution of Key Methods for Anhydrous Lactose Synthesis

Time PeriodMethodKey InnovationAnomer Purity Achieved
1930–1950Methanol DehydrationSolvent-mediated water removalα-form: ~90%
1960–1980Alkaline CrystallizationpH control to suppress mutarotationα-form: >95%
1980–2000High-Temp Spray DryingThermal dominance of β-anomer crystallizationβ-form: 70–85%

Theoretical Frameworks for Mutarotation Dynamics in Anhydrous Systems

Mutarotation—the equilibrium-driven interconversion between α- and β-lactose anomers—is well-characterized in aqueous solutions but follows distinct mechanisms in anhydrous solid states. Early theoretical models, derived from glucose mutarotation studies, posited a ring-opening mechanism involving a linear aldehyde intermediate (γ-form) with activation energies (Ea) of 20–30 kcal/mol [3]. For anhydrous lactose, solid-state NMR spectroscopy revealed that this reaction proceeds only in the amorphous phase, where molecular mobility permits proton transfer at the anomeric carbon (C1) [3]. Crucially, residual moisture (>1% w/w) acts as a proton-transfer catalyst, reducing Ea to ~16 kcal/mol and enabling mutarotation even in "anhydrous" systems [3] [6].

The development of time-resolved 13C CPMAS NMR in the 2000s allowed direct observation of mutarotation kinetics in dehydrated lactose. Studies showed that below the glass transition temperature (Tg) (~101°C for amorphous lactose), mutarotation follows dispersive kinetics described by the Adam-Gibbs-Vogel equation:

k_{\text{mut}} = k_0 \exp\left(-\frac{B}{T \cdot S_c}\right)  

where Sc is configurational entropy [3]. This model explained why mutarotation ceases in crystalline anhydrous α-lactose: the rigid lattice immobilizes the glucose moiety, preventing ring opening [3]. Conversely, in anhydrous β-lactose, mechanical stress (e.g., milling) induces partial amorphization, creating pathways for mutarotation [3] [6].

Table 2: Energy Barriers in Lactose Mutarotation Pathways

SystemActivation Energy (Ea)Catalyst/InhibitorKinetic Model
Aqueous solution16–17 kcal/molH+/OHFirst-order reversible
Amorphous anhydrous16 kcal/molResidual H2OAdam-Gibbs-Vogel
Crystalline anhydrous α>30 kcal/molNone (inhibited)Not applicable

Evolution of Crystallization Theories Specific to β-Lactose Dominance

The preferential crystallization of β-lactose at high temperatures stems from its thermodynamic stability above 93.5°C, where its solubility exceeds α-lactose’s by 30–50% [2] [6]. Early crystallization models treated mutarotation and nucleation as sequential steps, overlooking their interdependence. The 1990s saw the advent of integrated kinetic models coupling three equations:

  • Mutarotation: dβ/dt = k₁α - k₂β
  • Nucleation: dN/dt = kNM(α - αS)i
  • Crystal growth: dM/dt = kCS(α - αS)nwhere S is crystal surface area, αS is α-lactose solubility, and exponents i (1.5) and n (2.8) define reaction orders [6]. This framework revealed that β-lactose dominance arises from kinetic favoring of β→α mutarotation during growth: as α-lactose incorporates into crystals, the solution ratio β:α shifts from 1.65 (equilibrium) to >3.0, driving further β-anomer conversion [1] [6].

Advanced studies using population balance modeling (MSMPR crystallizers) quantified secondary nucleation kinetics. Key findings include:

  • Supersaturation control (>1.3 g α-lactose/g water) suppresses α-lactose nucleation, favoring β-crystal growth [6].
  • Lactose phosphate impurities (>60 ppm) retard α-crystal growth by adsorbing onto {010} faces, indirectly promoting β-polymorph persistence [6].
  • Seeding with β-crystals above 93.5°C achieves >80% β-selectivity by bypassing mutarotation-limited kinetics [2] [6].

Table 3: Crystallization Parameters Governing β-Lactose Dominance

Properties

CAS Number

16984-38-6

Product Name

Lactose, anhydrous

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1

InChI Key

DKXNBNKWCZZMJT-JVCRWLNRSA-N

SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O

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